molecular formula C13H26O2 B3366176 2-Hexyl-2,5,5-trimethyl-1,3-dioxane CAS No. 13273-86-4

2-Hexyl-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B3366176
CAS No.: 13273-86-4
M. Wt: 214.34 g/mol
InChI Key: IZYWUHKGSHHUNB-UHFFFAOYSA-N
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Description

2-Hexyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C13H26O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of hexyl alcohol with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently cyclized to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

    Substitution: The hydrogen atoms on the hexyl chain can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl ketones or carboxylic acids, while reduction can produce hexyl alcohol derivatives.

Scientific Research Applications

2-Hexyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which 2-Hexyl-2,5,5-trimethyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The dioxane ring can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, influencing their activity and stability. These interactions can modulate various biochemical pathways, making the compound a versatile tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
  • 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
  • 2-Ethyl-2,5-dimethyl-1,3-dioxane

Uniqueness

Compared to its analogs, 2-Hexyl-2,5,5-trimethyl-1,3-dioxane is unique due to its longer hexyl chain, which imparts distinct physicochemical properties. This structural variation enhances its solubility in organic solvents and its ability to interact with hydrophobic regions of biomolecules, making it particularly useful in applications requiring amphiphilic characteristics.

Properties

IUPAC Name

2-hexyl-2,5,5-trimethyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-5-6-7-8-9-13(4)14-10-12(2,3)11-15-13/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWUHKGSHHUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(OCC(CO1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927790
Record name 2-Hexyl-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13273-86-4
Record name NSC50943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC46280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexyl-2,5,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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